Fmoc-beta-3-D-homoornthine(Boc)
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Overview
Description
Fmoc-beta-3-D-homoornithine(Boc) is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) protecting group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, making Fmoc-beta-3-D-homoornithine(Boc) a valuable tool in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-3-D-homoornithine(Boc) typically involves the protection of the amino and carboxyl groups of the amino acid. The Fmoc group is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The Boc group is introduced by reacting the carboxyl group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .
Industrial Production Methods
Industrial production of Fmoc-beta-3-D-homoornithine(Boc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-3-D-homoornithine(Boc) undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using bases such as piperidine and acids such as trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Deprotection: Typically performed with 20% piperidine in N,N-dimethylformamide (DMF).
Boc Deprotection: Typically performed with TFA in dichloromethane.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further used in various research and industrial applications .
Scientific Research Applications
Fmoc-beta-3-D-homoornithine(Boc) is widely used in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins for structural and functional studies.
Biology: Employed in the development of peptide-based drugs and biomolecules.
Medicine: Utilized in the design of therapeutic peptides for treating various diseases.
Industry: Applied in the production of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of Fmoc-beta-3-D-homoornithine(Boc) involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-3-D-homoarginine(Boc): Similar in structure but with an arginine side chain.
Fmoc-beta-3-D-homolysine(Boc): Similar in structure but with a lysine side chain.
Uniqueness
Fmoc-beta-3-D-homoornithine(Boc) is unique due to its specific side chain and the presence of both Fmoc and Boc protecting groups. This combination allows for precise control during peptide synthesis, making it a valuable tool in the field of organic chemistry .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETTXXCZEDLMRX-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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